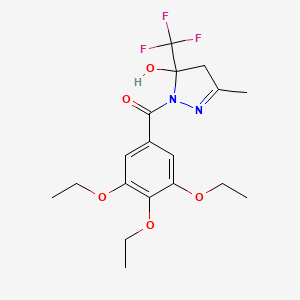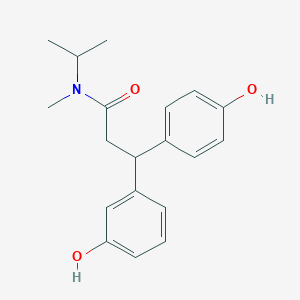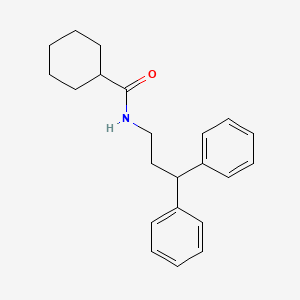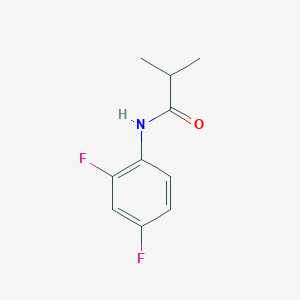![molecular formula C16H12Cl2N4OS2 B6057560 N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)
N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea, commonly known as DPTU, is a synthetic compound with potential applications in scientific research. DPTU is a thiadiazole derivative that has been synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of DPTU is not well-understood. However, several studies have suggested that DPTU exerts its biological activity through the inhibition of various enzymes. For example, DPTU has been shown to inhibit acetylcholinesterase by binding to the enzyme's active site. This inhibition leads to an increase in the concentration of acetylcholine, which can result in the stimulation of cholinergic receptors. DPTU has also been reported to inhibit carbonic anhydrase, which is an enzyme that plays a crucial role in acid-base balance regulation.
Biochemical and Physiological Effects:
DPTU has been shown to have several biochemical and physiological effects. For example, DPTU has been reported to increase the concentration of acetylcholine in the brain, which can result in improved cognitive function. DPTU has also been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. Furthermore, DPTU has been reported to have antifungal and antibacterial activity, which can be attributed to its ability to inhibit the growth of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
DPTU has several advantages and limitations for lab experiments. One of the main advantages of DPTU is its high potency and selectivity towards various enzymes. This makes it an ideal candidate for the development of new enzyme inhibitors. However, one of the limitations of DPTU is its low solubility in water, which can make it challenging to work with in some experimental setups. Furthermore, the lack of understanding of the mechanism of action of DPTU can make it challenging to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the research on DPTU. One potential area of research is the development of new enzyme inhibitors based on the structure of DPTU. Another area of research is the investigation of the mechanism of action of DPTU, which can provide insights into its biological activity. Furthermore, the development of new formulations of DPTU with improved solubility and bioavailability can expand its potential applications in scientific research. Finally, the investigation of the potential therapeutic applications of DPTU, particularly in the treatment of cancer and microbial infections, can lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, DPTU is a synthetic compound with potential applications in scientific research. The synthesis method of DPTU has been well-documented, and the compound has been shown to exhibit potent inhibitory activity against several enzymes. DPTU has several biochemical and physiological effects, including the inhibition of cancer cell growth and the stimulation of cognitive function. However, DPTU has limitations, such as its low solubility in water and the lack of understanding of its mechanism of action. Future research on DPTU can lead to the development of new enzyme inhibitors, improved formulations, and potential therapeutic applications.
Synthesemethoden
The synthesis of DPTU involves a multistep process that includes the preparation of 2,4-dichlorophenyl isocyanate, 2-(phenylthiomethyl)-1,3,4-thiadiazole, and the final coupling reaction between the two intermediate compounds. The reaction conditions and purification methods used in the synthesis process have been optimized to obtain high yields of pure DPTU. The synthesis of DPTU has been reported in several research articles, and the procedure has been well-documented.
Wissenschaftliche Forschungsanwendungen
DPTU has potential applications in scientific research, particularly in the field of medicinal chemistry. DPTU has been reported to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. DPTU has also been shown to have potential anticancer activity, as it induces apoptosis in cancer cells. Furthermore, DPTU has been reported to have antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS2/c17-10-6-7-13(12(18)8-10)19-15(23)20-16-22-21-14(25-16)9-24-11-4-2-1-3-5-11/h1-8H,9H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXOELWQEIWDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-3-furamide](/img/structure/B6057479.png)


![9-(3-chlorophenyl)-7-cyclopentyl-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6057506.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)
![2-fluoro-N-[3-(2-isopropyl-4-methyl-3-oxo-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B6057515.png)
![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)

![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)

